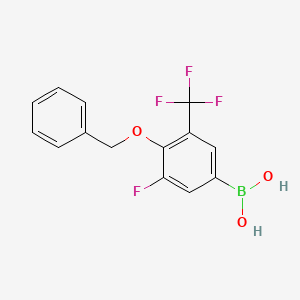
4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group, a fluoro substituent, and a trifluoromethyl group on the phenyl ring, along with a boronic acid functional group. These structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can target the fluoro or trifluoromethyl groups, leading to the formation of different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group yields the corresponding phenol, while reduction of the trifluoromethyl group can lead to the formation of a difluoromethyl derivative.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets . These interactions can modulate various biological pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the benzyloxy and fluoro substituents.
4-(Benzyloxy)phenylboronic acid: Similar but does not have the fluoro and trifluoromethyl groups.
3-Fluoro-4-(trifluoromethyl)phenylboronic acid: Similar but lacks the benzyloxy group.
Uniqueness
The uniqueness of 4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid lies in its combination of substituents, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its solubility and reactivity, while the fluoro and trifluoromethyl groups contribute to its stability and binding affinity. These features make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H11BF4O3 |
|---|---|
Peso molecular |
314.04 g/mol |
Nombre IUPAC |
[3-fluoro-4-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H11BF4O3/c16-12-7-10(15(20)21)6-11(14(17,18)19)13(12)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2 |
Clave InChI |
BJJUWIGBJGIQLG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



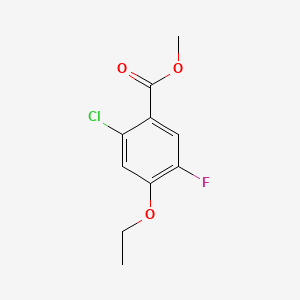
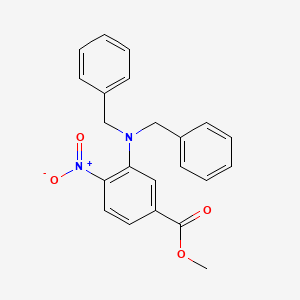
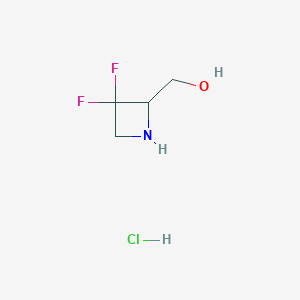

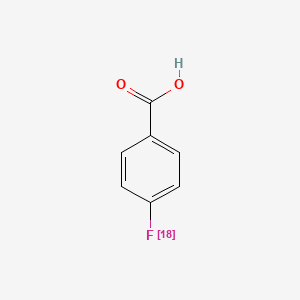
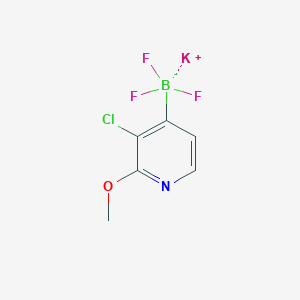

![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)
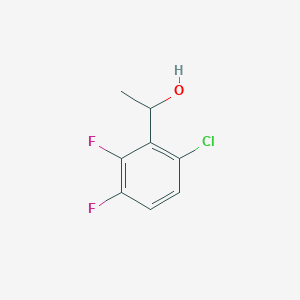
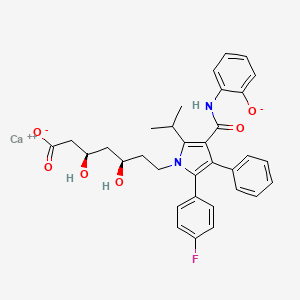
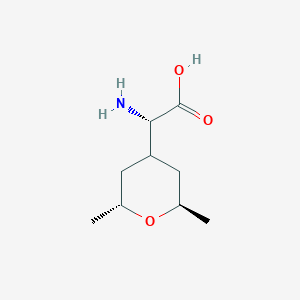
![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)

